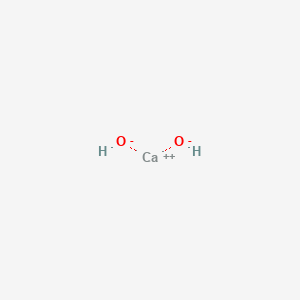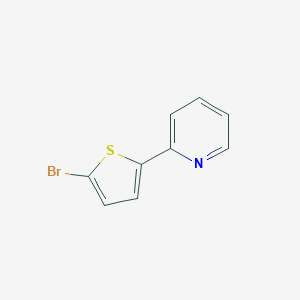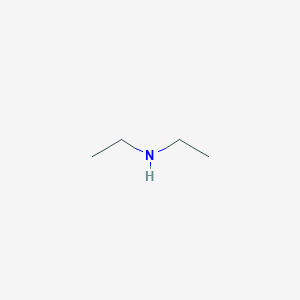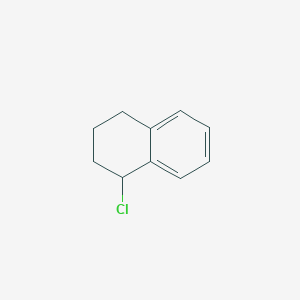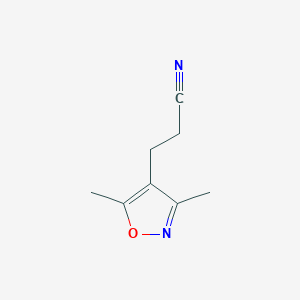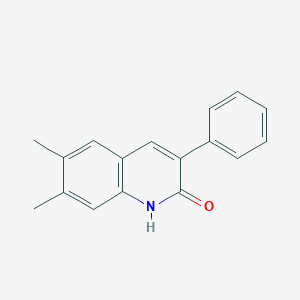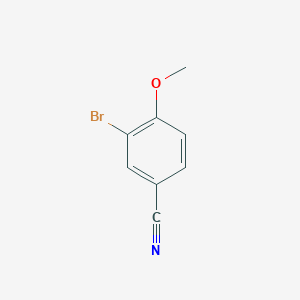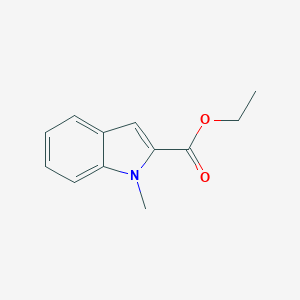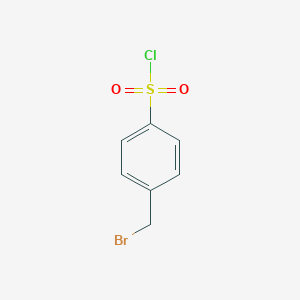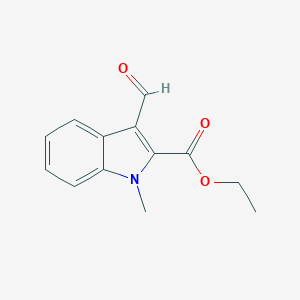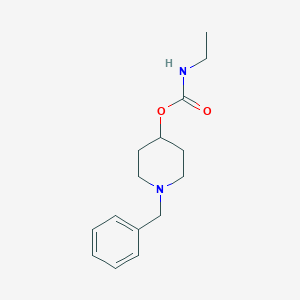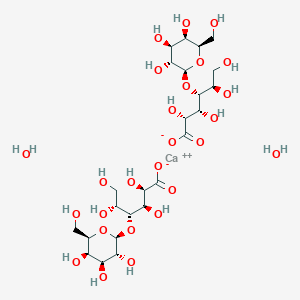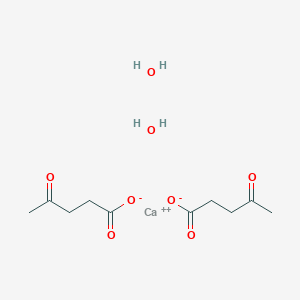
Ethyl 2-allyl-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-allyl-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C10H13NO2. It is also known as ethyl 2-allylpyrrole-1-carboxylate or EAPC. This compound is a pyrrole derivative that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
作用機序
The exact mechanism of action of EAPC is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. EAPC has been shown to inhibit DNA polymerase, an enzyme involved in DNA replication, as well as the ribosome, a complex of proteins and RNA that is responsible for protein synthesis.
生化学的および生理学的効果
EAPC has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, EAPC has also been shown to have anti-inflammatory and analgesic effects. One study found that EAPC reduced inflammation and pain in a mouse model of arthritis. Additionally, EAPC has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using EAPC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, EAPC has been shown to be stable under a variety of conditions, which makes it a useful tool for studying the effects of various treatments on cellular processes. However, one limitation of using EAPC in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on EAPC. One area of interest is the development of EAPC-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the elucidation of the mechanism of action of EAPC, which may lead to the development of more effective treatments. Additionally, further research is needed to determine the safety and efficacy of EAPC in humans.
合成法
The synthesis of EAPC can be achieved through a multi-step process. One of the most common methods involves the reaction of ethyl acetoacetate with allylamine in the presence of a base such as sodium ethoxide. This reaction results in the formation of ethyl 2-allyl-3-oxobutanoate, which is then treated with hydroxylamine hydrochloride and triethylamine to give ethyl 2-allyl-3-hydroxyimino butanoate. Finally, this compound is cyclized to form EAPC.
科学的研究の応用
EAPC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antiviral properties. One study found that EAPC inhibited the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study showed that EAPC had antifungal activity against Candida albicans, a common fungal pathogen. Additionally, EAPC has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
CAS番号 |
112032-17-4 |
|---|---|
製品名 |
Ethyl 2-allyl-1H-pyrrole-1-carboxylate |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
ethyl 2-prop-2-enylpyrrole-1-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-6-9-7-5-8-11(9)10(12)13-4-2/h3,5,7-8H,1,4,6H2,2H3 |
InChIキー |
HJZHEQJWVWVTPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC=C1CC=C |
正規SMILES |
CCOC(=O)N1C=CC=C1CC=C |
同義語 |
1H-Pyrrole-1-carboxylic acid, 2-(2-propenyl)-, ethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



